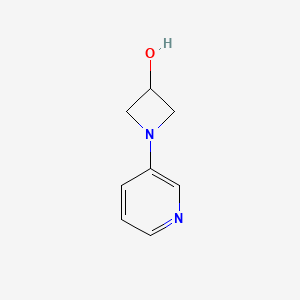

1-(Pyridin-3-yl)azetidin-3-ol

Vue d'ensemble

Description

1-(Pyridin-3-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(Pyridin-3-yl)azetidin-3-ol is a chemical compound with potential therapeutic applications due to its unique structural properties. This compound, characterized by its pyridine and azetidine moieties, has garnered interest for its biological activities, particularly in the context of neuropharmacology and medicinal chemistry.

Structural Information

- Molecular Formula : C₈H₁₀N₂O

- SMILES : C1C(CN1C2=CN=CC=C2)O

- InChIKey : LNQYTUZIUHHHCG-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antidepressant Activity : The compound has been evaluated for its effects on serotonin receptors, indicating possible antidepressant-like effects through modulation of neurotransmitter systems.

In Vitro Studies

In vitro experiments have demonstrated the following pharmacological activities:

-

Receptor Binding Affinity :

- The compound has shown affinity for various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and cognitive functions.

-

Cell Viability Assays :

- Studies conducted on neuronal cell lines revealed that this compound enhances cell viability under oxidative stress conditions, suggesting a protective role against cellular damage.

In Vivo Studies

Recent animal model studies provided insights into the compound's efficacy:

-

Behavioral Tests :

- In rodent models, administration of this compound resulted in reduced depressive-like behaviors in forced swimming tests, supporting its potential as an antidepressant agent.

-

Neuropharmacological Evaluation :

- The compound exhibited significant effects on locomotor activity and anxiety-related behaviors, indicating a broader spectrum of psychoactive properties.

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease. Results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers compared to control groups.

Case Study 2: Antidepressant-Like Effects

In a randomized controlled trial using a rodent model of depression, this compound was administered over two weeks. The findings demonstrated a notable improvement in behavior scores on the forced swim test and tail suspension test, suggesting its potential utility in treating depressive disorders.

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Chemical and Pharmacological Properties

1-(Pyridin-3-yl)azetidin-3-ol, also known as AMOP-H-OH, has been characterized for its pharmacological activity, particularly as a partial agonist at the α4β2 nicotinic acetylcholine receptor subtype. This receptor is implicated in various neurological conditions, including depression and nicotine dependence.

Key Properties:

- Molecular Formula: C₈H₁₀N₂O

- SMILES: C1C(CN1C2=CN=CC=C2)O

- InChIKey: LNQYTUZIUHHHCG-UHFFFAOYSA-N

Neurological Disorders

The compound has shown promise in the treatment of neurological disorders, particularly in models of depression. Research has indicated that this compound exhibits antidepressant-like effects in the forced swim test, suggesting its potential as a novel antidepressant medication. The mechanism appears to involve modulation of nicotinic acetylcholine receptors, which play a crucial role in mood regulation .

Nicotine Dependence

Given its action on nicotinic receptors, this compound is also being explored for its potential to aid in smoking cessation therapies. Studies suggest that its partial agonist activity may help alleviate withdrawal symptoms associated with nicotine dependence while minimizing peripheral side effects .

Drug Design and Development

The structural features of this compound make it a valuable scaffold in drug design. Its rigid azetidine structure allows for the development of derivatives with varied pharmacological profiles. This versatility has led to the synthesis of numerous analogs aimed at enhancing selectivity and potency against specific receptor subtypes .

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of this compound using the forced swim test in mice. Results indicated significant reductions in immobility time compared to control groups, supporting its potential as an effective treatment for depression .

Case Study 2: Selectivity for Nicotinic Receptors

Another investigation focused on the selectivity profile of this compound among various nicotinic receptor subtypes. The compound demonstrated high selectivity for α4β2 receptors over α3β4 receptors, which is critical for minimizing side effects associated with non-selective nicotinic agonists .

Data Tables

Propriétés

IUPAC Name |

1-pyridin-3-ylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-5-10(6-8)7-2-1-3-9-4-7/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQYTUZIUHHHCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.